Hydrazine hydrate

Catalog No.
S1536216
CAS No.
10217-52-4
M.F
H4N2.H2O
H6N2O
M. Wt
50.061 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazine hydrate

CAS Number

10217-52-4

Product Name

Hydrazine hydrate

IUPAC Name

hydrazine;hydrate

Molecular Formula

H4N2.H2O
H6N2O

Molecular Weight

50.061 g/mol

InChI

InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2

InChI Key

IKDUDTNKRLTJSI-UHFFFAOYSA-N

SMILES

NN.O

Synonyms

hydrazine, hydrazine dihydrochloride, hydrazine hydrate, hydrazine monohydrate, hydrazine mononitrate, hydrazine nitrate, hydrazine phosphate (1:1), hydrazine phosphate (2:1), hydrazine sulfate, hydrazine sulfate (1:1) monosodium salt, hydrazine sulfate (2:1), hydrazine tartrate, segidrin

Canonical SMILES

NN.O
  • Carbonyl compounds: This includes aldehydes, ketones, and carboxylic acids. Hydrazine hydrate can convert them to their corresponding alcohols, amines, and alkanes, respectively.
  • Alkenes and alkynes: These unsaturated hydrocarbons can be reduced to alkanes by hydrazine hydrate under specific conditions.
  • Nitro groups: Aromatic nitro compounds are often reduced to their corresponding amines using hydrazine hydrate in the presence of catalysts like palladium, platinum, or ruthenium.

The advantages of using hydrazine hydrate in organic synthesis include:

  • Mild reaction conditions: Compared to other reducing agents, hydrazine hydrate often operates under milder temperatures and pressures, making it suitable for sensitive molecules.
  • Selective reduction: Depending on the reaction conditions and catalysts employed, hydrazine hydrate can selectively target specific functional groups while leaving others unaffected.
  • Environmentally friendly byproducts: The reduction reaction with hydrazine hydrate typically results in the formation of nitrogen gas (N₂) and water (H₂O), which are relatively harmless compared to some other byproducts generated by alternative reducing agents.

Material Science

Researchers are exploring the potential of hydrazine hydrate in the development of advanced materials with novel properties. Here are some specific examples:

  • Supercapacitors: Studies have shown that hydrazine hydrate can be used to modify the structure of electrode materials, leading to enhanced specific capacitance and improved performance in supercapacitors.
  • Metal nanoparticles: Hydrazine hydrate can be employed as a reducing agent in the synthesis of metal nanoparticles with controlled size and morphology, which are crucial for various applications in catalysis, electronics, and sensing.

Hydrazine hydrate is an inorganic compound represented by the formula N2H4H2O\text{N}_2\text{H}_4\cdot \text{H}_2\text{O} or H4N2O\text{H}_4\text{N}_2\text{O}. It appears as a colorless, flammable liquid with a pungent ammonia-like odor. Hydrazine itself is a simple pnictogen hydride and is highly reactive, particularly as a strong reducing agent. Hydrazine hydrate is often used in various chemical syntheses and applications due to its unique properties, including its ability to act as a precursor for other nitrogen-containing compounds .

Hydrazine hydrate is a highly toxic and corrosive compound. It is a severe skin, eye, and respiratory irritant. Exposure can cause symptoms like nausea, vomiting, dizziness, and convulsions. Additionally, hydrazine hydrate is a flammable liquid and reacts violently with oxidizers [].

Due to these hazards, strict safety protocols must be followed when handling hydrazine hydrate. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator, working in a well-ventilated fume hood, and following proper disposal procedures.

Please note:

  • The mechanism of action of hydrazine hydrate is not typically applicable in scientific research, as it is the properties of hydrazine itself that are of primary interest.

  • Decomposition: Under catalytic conditions, hydrazine can decompose exothermically into nitrogen and hydrogen gases:
    • N2H4N2+2H2\text{N}_2\text{H}_4\rightarrow \text{N}_2+2\text{H}_2 (Reaction 1)
  • Wolff-Kishner Reduction: This reaction involves the conversion of carbonyl compounds to alkanes through the formation of hydrazones:
    • RCHO+N2H4RCH=NNH2+H2O\text{RCHO}+\text{N}_2\text{H}_4\rightarrow \text{RCH}=N\text{NH}_2+\text{H}_2\text{O}
    • The hydrazone can be further treated with a base to yield the corresponding alkane .
  • Reduction Reactions: Hydrazine hydrate reduces various functional groups, including carbonyls, alkenes, and nitro groups, under mild conditions .

Hydrazine hydrate exhibits significant biological activity, primarily due to its reactivity. It has been studied for its potential effects on various biological systems:

  • Toxicity: Hydrazine and its derivatives are known to be toxic and potentially carcinogenic. They can cause skin sensitization and other adverse health effects upon exposure .
  • Pharmaceutical

Hydrazine hydrate can be synthesized through several methods:

  • Ammonia and Sodium Hypochlorite Reaction: Ammonia reacts with sodium hypochlorite to produce hydrazine hydrate.
  • Hydrogen Peroxide Reduction: Hydrogen peroxide can also be used in conjunction with ammonia to yield hydrazine hydrate .
  • Direct Synthesis: Hydrazine can be directly hydrated to form hydrazine hydrate under controlled conditions.

Hydrazine hydrate finds use in various fields:

  • Chemical Synthesis: It is widely used as a reagent in organic chemistry for reductions and as a building block for synthesizing other nitrogen-containing compounds.
  • Propellant: Hydrazine is utilized as a monopropellant in rocket engines due to its high energy release upon decomposition .
  • Agriculture: It serves as an agricultural chemical for certain types of herbicides and pesticides.

Research indicates that hydrazine hydrate interacts with various chemical species:

  • Oxidizing Agents: As a strong reducing agent, it readily reacts with oxidizers, which can lead to exothermic reactions that are utilized in synthetic processes .
  • Biological Interactions: Studies have shown that hydrazine derivatives can interact with biological targets, potentially influencing cellular processes and pathways, although such interactions may also pose risks due to toxicity .

Hydrazine hydrate shares similarities with several other nitrogen-containing compounds. Here is a comparison highlighting its uniqueness:

CompoundFormulaProperties/Uses
HydrazineN2H4\text{N}_2\text{H}_4Strong reducing agent; used in propellants
MethylhydrazineC1H3N3\text{C}_1\text{H}_3\text{N}_3Used in rocket fuels; more stable than hydrazine
Unsymmetrical Dimethylhydrazine(CH3)2N2H4(\text{CH}_3)_2\text{N}_2\text{H}_4Used in two-component rocket fuels; higher energy density
AzodicarbonamideC2H4N4O2\text{C}_2\text{H}_4\text{N}_4\text{O}_2Used as a blowing agent in plastics; less reactive

Uniqueness of Hydrazine Hydrate

Hydrazine hydrate is unique due to its combination of properties as both a liquid at room temperature and a potent reducing agent. Its ability to form stable hydrates makes it easier to handle compared to anhydrous hydrazine, which is highly toxic and unstable. Additionally, the presence of water in hydrazine hydrate allows for safer storage and usage in various applications compared to its anhydrous counterpart .

Physical Description

A colorless fuming liquid with a faint ammonia-like odor; Corresponds to a 64% aqueous solution of hydrazine in water; [CAMEO]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

50.048012819 g/mol

Monoisotopic Mass

50.048012819 g/mol

Heavy Atom Count

3

UNII

KYD297831P

Related CAS

7803-57-8
302-01-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 8 of 9 companies with hazard statement code(s):;
H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];
H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];
H301+H311+H331 (12.5%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (37.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (87.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (87.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (87.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H330 (50%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (37.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (87.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (87.5%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

10217-52-4
7803-57-8

Wikipedia

Hydrazine hydrate

Use Classification

Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree, Reactive - 2nd degree

Dates

Modify: 2023-08-15

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